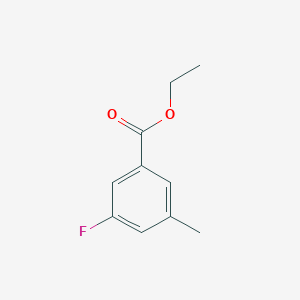

Ethyl 3-fluoro-5-methylbenzoate

Description

Ethyl 3-fluoro-5-methylbenzoate is an aromatic ester derivative with the molecular formula C₁₀H₁₁FO₂. Its structure consists of a benzoate backbone substituted with a fluorine atom at the 3-position and a methyl group at the 5-position, esterified with an ethyl group. This compound is part of a broader class of fluorinated benzoates, which are valued in organic synthesis for their stability, lipophilicity, and utility as intermediates in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

ethyl 3-fluoro-5-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-3-13-10(12)8-4-7(2)5-9(11)6-8/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAUQFUWRTJWAJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-fluoro-5-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-fluoro-5-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-fluoro-5-methylbenzoate undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The fluorine atom on the aromatic ring can participate in electrophilic substitution reactions, leading to the formation of substituted derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-fluoro-5-methylbenzoic acid and ethanol.

Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under controlled conditions.

Hydrolysis: Acidic or basic aqueous solutions are typically employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

Substituted Derivatives: Depending on the electrophile used, various substituted products can be obtained.

3-Fluoro-5-methylbenzoic Acid: Formed through hydrolysis.

Alcohol Derivatives: Resulting from reduction reactions.

Scientific Research Applications

Organic Synthesis

Ethyl 3-fluoro-5-methylbenzoate serves as a versatile building block in organic chemistry. It is used to synthesize more complex organic molecules, including pharmaceuticals and agrochemicals. The fluorine atom enhances the reactivity of the compound, making it suitable for various substitution reactions.

Biological Studies

The compound is utilized in biological research to study enzyme interactions and metabolic pathways. Its ester functional group can be hydrolyzed to release 3-fluoro-5-methylbenzoic acid, which may participate in biological processes. This characteristic makes it valuable for investigating biochemical mechanisms and drug interactions.

Material Science

In material science, this compound is explored for its potential use in developing specialty chemicals and materials. Its unique properties allow for modifications that can enhance material performance in various applications, including coatings and polymers.

Case Studies and Research Findings

Several studies highlight the applications of this compound:

- Synthesis of Fluorinated Compounds : Research has demonstrated its use in synthesizing fluorinated intermediates that are crucial for pharmaceutical development. The incorporation of fluorine often enhances biological activity and metabolic stability .

- Enzyme Interaction Studies : In enzymology, this compound has been employed to investigate enzyme-substrate interactions, providing insights into enzyme mechanisms and potential drug design strategies.

- Development of Specialty Chemicals : The compound has been explored for its role in creating specialty chemicals tailored for specific industrial applications, such as high-performance coatings that require enhanced durability and chemical resistance.

Mechanism of Action

The mechanism of action of ethyl 3-fluoro-5-methylbenzoate involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity, making it a valuable tool in studying enzyme-substrate interactions and other biochemical processes. The ester group can undergo hydrolysis, releasing the active acid form, which can further participate in various biological pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Ethyl 3-fluoro-5-methylbenzoate and Related Compounds

Key Structural and Functional Differences

Substituent Effects on Reactivity: Electron-Withdrawing Groups (EWGs): The fluorine atom in this compound increases electrophilicity at the aromatic ring, enhancing reactivity in substitution reactions compared to non-fluorinated analogs. Trifluoromethyl (CF₃) Groups: Compounds like Ethyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate exhibit higher lipophilicity and metabolic stability, making them suitable for agrochemicals. Amino vs. Hydroxy Groups: Ethyl 2-amino-5-fluoro-3-methylbenzoate (amino group) and Ethyl 3-hydroxy-5-methylbenzoate (hydroxy group) differ in polarity and hydrogen-bonding capacity, influencing their solubility and biological activity.

Ester Group Variations :

- Ethyl esters (e.g., target compound) generally offer better hydrolytic stability than benzyl esters (e.g., discontinued Benzyl 3-fluoro-5-methylbenzoate).

Applications in Industry: Agrochemicals: Fluorinated and chlorinated analogs (e.g., ) are intermediates in sulfonylurea herbicides. Pharmaceuticals: Amino-substituted derivatives () are precursors for drug candidates targeting CNS disorders.

Research Findings and Industrial Relevance

- Synthetic Utility : Parchem’s trifluoromethyl-substituted benzoates () are critical for synthesizing pesticides with enhanced environmental persistence.

Biological Activity

Ethyl 3-fluoro-5-methylbenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom and a methyl group on the benzene ring, along with an ethyl ester functional group. This unique substitution pattern influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of fluorine enhances its binding affinity, which can lead to inhibition or alteration of enzyme activities crucial for therapeutic applications. The compound's ester group allows for hydrolysis, releasing the active benzoic acid derivative that may participate in various biochemical pathways.

Biological Activities

- Antimicrobial Activity : this compound has shown potential as an antimicrobial agent. Studies indicate that compounds with similar structures exhibit significant antibacterial effects against various pathogens, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

- Insecticidal Properties : The compound has been investigated for its insecticidal properties. A related compound, methyl benzoate, demonstrated larvicidal activity against mosquito larvae, suggesting that this compound may also possess similar properties due to structural similarities .

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, compounds containing fluorinated benzoates have been shown to affect enzyme kinetics significantly, leading to altered metabolic processes .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

A study focused on the antibacterial potential of halogenated benzoates found that this compound exhibited selective activity against pathogenic bacteria. The selectivity index was notably high, indicating a promising therapeutic window for further development in antimicrobial therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.